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6-Chloro-4-methylidenepyridazin-3-one
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Overview
Description
6-Chloro-4-methylidenepyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The presence of a chlorine atom and a methylidene group in the structure of this compound makes it a unique compound with specific chemical properties.
Preparation Methods
The synthesis of 6-Chloro-4-methylidenepyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-4-methylidenepyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylidenepyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antiplatelet activity.
Comparison with Similar Compounds
6-Chloro-4-methylidenepyridazin-3-one can be compared with other pyridazinone derivatives, such as:
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds have been synthesized and examined for their cardiovascular effects.
5-Substituted 6-phenyl-3(2H)-pyridazinones: These derivatives have shown significant antiplatelet activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C5H3ClN2O |
---|---|
Molecular Weight |
142.54 g/mol |
IUPAC Name |
6-chloro-4-methylidenepyridazin-3-one |
InChI |
InChI=1S/C5H3ClN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H2 |
InChI Key |
UTEBQGKTLUSCSN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(N=NC1=O)Cl |
Origin of Product |
United States |
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